N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JNc-440 is a potent antihypertensive agent known for its ability to enhance the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3 in endothelial cells. This interaction leads to vasodilation and a reduction in blood pressure, making JNc-440 a valuable compound in the treatment of hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JNc-440 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of JNc-440 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
JNc-440 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving JNc-440 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions involving JNc-440 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
JNc-440 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3.
Biology: Investigated for its effects on endothelial cells and its potential role in regulating blood pressure.
Medicine: Explored as a potential treatment for hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new antihypertensive drugs and related therapies
Wirkmechanismus
JNc-440 exerts its effects by enhancing the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3 in endothelial cells. This interaction leads to increased vasodilation and a reduction in blood pressure. The compound specifically targets the impaired interaction in endothelial cells without systemically activating the channels, making it a highly selective and effective antihypertensive agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JNc-463: Another compound that enhances the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3, but with different molecular properties.
JNc-480: A compound with similar antihypertensive effects but targets different molecular pathways
Uniqueness of JNc-440
JNc-440 is unique in its high selectivity and potency in enhancing the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3. This specificity allows for effective blood pressure reduction with minimal side effects, distinguishing it from other antihypertensive agents .
Eigenschaften
Molekularformel |
C26H24N4O3 |
---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,20,22H,9,16-17H2,(H,27,32)(H,28,33) |
InChI-Schlüssel |
UIYOXZUCOSNVBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC(=O)C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.